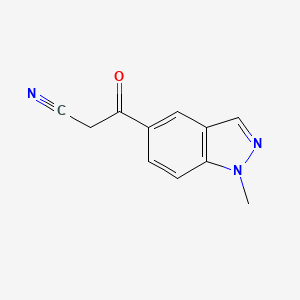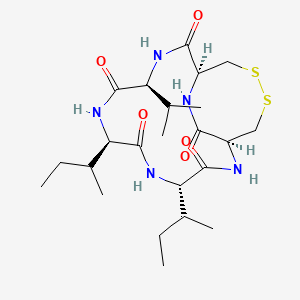![molecular formula C16H22F3N B13714498 3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or platinum are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C16H22F3N |
|---|---|
Poids moléculaire |
285.35 g/mol |
Nom IUPAC |
3-methyl-1-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3N/c1-11(2)9-14(20)15(7-4-8-15)12-5-3-6-13(10-12)16(17,18)19/h3,5-6,10-11,14H,4,7-9,20H2,1-2H3 |
Clé InChI |
KPEOEINKHSOIMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)





![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)


